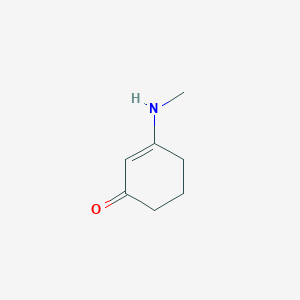
2-Cyclohexen-1-one, 3-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexenone, featuring a methylamino group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination: Another route involves the α-bromination of cyclohexanone followed by treatment with a base.
Hydrolysis and Oxidation: Hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another method.
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including 3-(methylamino)cyclohex-2-en-1-one, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It can participate in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This compound can also be involved in Robinson annulations, a reaction that forms six-membered rings.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Bases: Employed in α-bromination and subsequent reactions.
Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation reactions.
Major Products Formed
Cyclohexenone Derivatives: Various cyclohexenone derivatives are formed depending on the specific reactions and conditions used.
Scientific Research Applications
3-(Methylamino)cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(methylamino)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, which are crucial for its biological activity . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A closely related compound with similar chemical properties.
Cyclohexenone: Another similar compound used in various organic synthesis reactions.
Uniqueness
3-(Methylamino)cyclohex-2-en-1-one is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
55998-74-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-8-6-3-2-4-7(9)5-6/h5,8H,2-4H2,1H3 |
InChI Key |
JBCRNGVTLQWOOW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
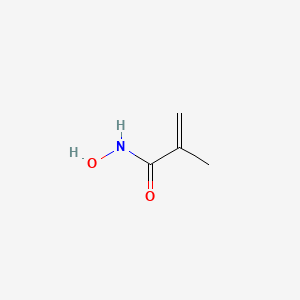

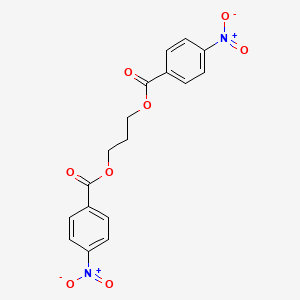

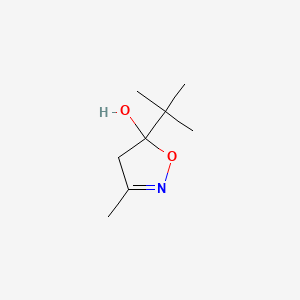

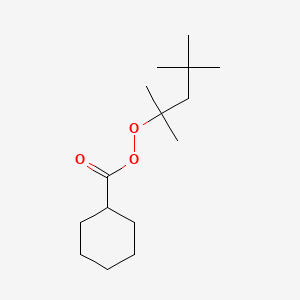

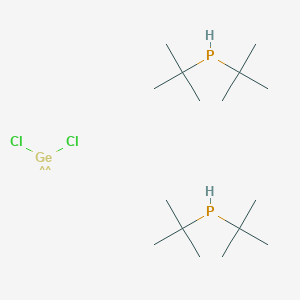
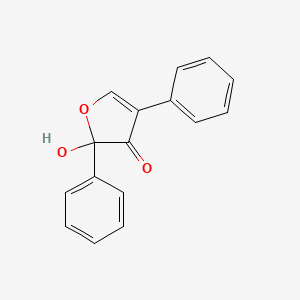
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
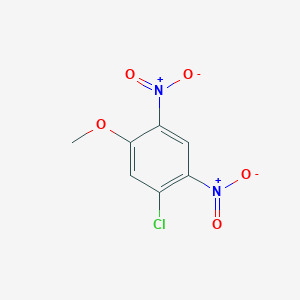
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
